Trideca-4,9-diyne

Description

Trideca-4,9-diyne is a linear aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 4 and 8. Its derivatives, such as 7-(allyloxy)this compound (2d) and 7-((2-methylallyl)oxy)this compound (9d), are synthesized via nucleophilic substitution reactions. For example, 7-(allyloxy)this compound (2d) is prepared by reacting trideca-4,9-diyn-7-ol (4d) with allyl bromide in dry Et₂O using NaH as a base and tetraethylammonium iodide as a catalyst, yielding a colorless oil with an 89% yield . Structural characterization via ¹H NMR (299.97 MHz, CDCl₃) and ¹³C NMR (75.44 MHz, CDCl₃) confirms the positions of triple bonds and substituents . Derivatives like trideca-4,9-diyn-7-yl methacrylate (11d) are synthesized via esterification, achieving 90% yield under mild conditions . These compounds serve as intermediates in organic synthesis, particularly in ring-closing metathesis reactions to generate cyclic alkenes .

Properties

CAS No. |

483343-26-6 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

trideca-4,9-diyne |

InChI |

InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-6,11-13H2,1-2H3 |

InChI Key |

ILLODGYYLMOZIM-UHFFFAOYSA-N |

Canonical SMILES |

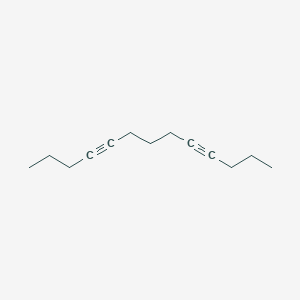

CCCC#CCCCC#CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,9-diyne typically involves the use of Grignard reagents and subsequent coupling reactions. One common method includes the reaction of a suitable alkyne with a Grignard reagent, followed by oxidative coupling to form the desired diyne structure .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trideca-4,9-diyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products: The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trideca-4,9-diyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trideca-4,9-diyne involves its ability to undergo cycloaromatization, leading to the formation of highly reactive diradicals. These diradicals can selectively cleave DNA strands, making the compound a potent agent in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-[(2-Methylallyl)oxy]nona-2,7-diyne (9b)

- Structure : A shorter-chain diyne (C₉ backbone) with triple bonds at positions 2 and 7 and a 2-methylallyloxy substituent.

- Synthesis: Prepared from nona-2,7-diyn-5-ol and 2-methylprop-2-enyl chloride in Et₂O, yielding 76% .

- Key Differences :

6-(Allyloxy)undeca-3,8-diyne (2c)

- Structure : C₁₁ backbone with triple bonds at positions 3 and 6.

- Synthesis : Uses undeca-3,8-diyn-6-ol and allyl bromide in THF, achieving 89% yield .

- Key Differences: Triple bond positions (3,8 vs. 4,9) alter electronic properties and reactivity in metathesis reactions. ¹³C NMR shows carbinol carbon at δ 65.2 ppm, contrasting with δ 68.1 ppm in this compound derivatives .

Trideca-4,6-diynoic Acid

- Structure : Trideca-4,6-diyne with a terminal carboxylic acid group.

- Synthesis: Derived via coupling reactions, as noted in polymer and supramolecular chemistry studies .

- Key Differences: The carboxylic acid group enables hydrogen bonding and coordination chemistry, unlike non-functionalized this compound. Triple bonds at 4 and 6 shorten the conjugation length compared to 4,9 positions .

(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol

- Structure: A diene (C₁₃) with conjugated double bonds at 4 and 7, linked to a resorcinol moiety.

- Biological Activity : Exhibits antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .

- Key Differences: Dienes vs. diynes: Reduced rigidity and electronic delocalization compared to this compound. Bioactivity highlights the role of resorcinol in enhancing antimicrobial potency .

Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one

- Structure : A bicyclic framework with conjugated diyne (positions 2,6) and diene (positions 4,9) groups.

- Reactivity : Cage-like structure forces functional groups into proximity, enabling selective carbonyl reactions .

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Chain Length and Reactivity: Longer chains (e.g., this compound) enhance conjugation and stability in metathesis reactions compared to shorter analogs like nona-2,7-diyne .

- Functional Groups: Ether and ester derivatives of this compound exhibit versatile reactivity, while carboxylic acid or resorcinol moieties in analogs enable biological or coordination applications .

- Structural Rigidity : Linear diynes (e.g., this compound) offer predictable reactivity, whereas bicyclic derivatives (e.g., Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one) provide unique stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.